molecular formula C9H7ClN2OS2 B14946952 5H-1,2,3-Dithiazole, 4-chloro-5-[2-(hydroxymethyl)phenylimino]-

5H-1,2,3-Dithiazole, 4-chloro-5-[2-(hydroxymethyl)phenylimino]-

Cat. No.: B14946952
M. Wt: 258.8 g/mol
InChI Key: CEBUEZODNIPSKX-UHFFFAOYSA-N
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Description

5H-1,2,3-Dithiazole, 4-chloro-5-[2-(hydroxymethyl)phenylimino]- is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-1,2,3-Dithiazole, 4-chloro-5-[2-(hydroxymethyl)phenylimino]- typically involves the reaction of 4,5-dichloro-1,2,3-dithiazolium chloride with appropriate nucleophiles. One common method includes the reaction with 2-(hydroxymethyl)aniline in the presence of a base such as pyridine . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5H-1,2,3-Dithiazole, 4-chloro-5-[2-(hydroxymethyl)phenylimino]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like pyridine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted dithiazoles, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

5H-1,2,3-Dithiazole, 4-chloro-5-[2-(hydroxymethyl)phenylimino]- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 5H-1,2,3-Dithiazole, 4-chloro-5-[2-(hydroxymethyl)phenylimino]- involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, altering their function and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound’s electrophilic nature plays a key role in its activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5H-1,2,3-dithiazol-5-one
  • 4-Chloro-5H-1,2,3-dithiazole-5-thione
  • 1,2,4-Dithiazole-5-ones and 5-thiones

Uniqueness

5H-1,2,3-Dithiazole, 4-chloro-5-[2-(hydroxymethyl)phenylimino]- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H7ClN2OS2

Molecular Weight

258.8 g/mol

IUPAC Name

[2-[(4-chlorodithiazol-5-ylidene)amino]phenyl]methanol

InChI

InChI=1S/C9H7ClN2OS2/c10-8-9(14-15-12-8)11-7-4-2-1-3-6(7)5-13/h1-4,13H,5H2

InChI Key

CEBUEZODNIPSKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)N=C2C(=NSS2)Cl

Origin of Product

United States

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